molecular formula C12H6F3N3 B1439633 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinonitrile CAS No. 1214367-01-7

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinonitrile

Cat. No.: B1439633
CAS No.: 1214367-01-7
M. Wt: 249.19 g/mol
InChI Key: LLBWXJCSQORJCR-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinonitrile is an organic compound that features a pyridine ring substituted with a trifluoromethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinonitrile typically involves the reaction of pyridine derivatives with trifluoromethylating agents and nitrile sources

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridine
  • 5-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile
  • 5-(Pyridin-3-yl)-3-(trifluoromethyl)quinoline

Uniqueness

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinonitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-pyridin-3-yl-3-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3N3/c13-12(14,15)10-4-9(7-18-11(10)5-16)8-2-1-3-17-6-8/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBWXJCSQORJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(N=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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